Ethyl 3-(3-chlorobenzamido)benzofuran-2-carboxylate
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Overview
Description
Ethyl 3-(3-chlorobenzamido)benzofuran-2-carboxylate is a chemical compound that belongs to the class of benzofuran compounds . Benzofurans are known for their broad range of biological activity, which has led to significant interest from researchers . Some derivatives of benzofuran-3-carboxylic acid have been identified and patented in recent years as promising drug candidates .
Synthesis Analysis
Benzofuran-3-carboxylate esters, such as Ethyl 3-(3-chlorobenzamido)benzofuran-2-carboxylate, can be synthesized by reactions of salicylic aldehyde derivatives with ethyl diazoacetates in HBF4 medium, followed by treatment with concentrated H2SO4 . This method is one of the heterocyclization methods leading to derivatives of benzofuran-3-carboxylic esters .Chemical Reactions Analysis
The condensation of phenols with acetoacetic ester derivatives using Fe-catalyzed oxidative cross coupling provides one of the methods that are useful for the preparation of benzofuran-3-carboxylate esters . The proposed reaction mechanism includes a Knoevenagel condensation leading to the formation of furan, followed by annulation of a cyclohexane by oxo-Michael reaction and aromatization of the intermediate by the action of NBS .Scientific Research Applications
Medicinal Chemistry
Benzofurans show a broad range of biological activity . Some derivatives of benzofuran-3-carboxylic acid have been identified and patented in recent years as promising drug candidates that are at various stages of preclinical and clinical studies .
Organic Synthesis
Esters of benzofuran-3-carboxylic acids often serve as key intermediates for subsequent transformations into functionalized derivatives of these acids . The condensation of phenols with acetoacetic ester derivatives using Fe-catalyzed oxidative cross coupling provides one of the methods that are useful for the preparation of benzofuran-3-carboxylate esters .
Heterocyclic Chemistry
The construction of two fused rings from nonaromatic precursors is a challenging task in heterocyclic chemistry . “Ethyl 3-(3-chlorobenzamido)benzofuran-2-carboxylate” can be synthesized from acrolein dimer and 1,3-dicarboxylic compounds .
Synthesis of Polycondensed Benzofuran Analogs
The achievements in the preparation of benzofuran-3-carboxylate esters facilitate further advances in the synthesis of this class of heterocycles, as well as expand the possibilities for obtaining polycondensed benzofuran analogs .
Development of New Antibiotics
Researchers at the Gause Institute of New Antibiotics are interested in anthracene-9,10-dione derivatives . “Ethyl 3-(3-chlorobenzamido)benzofuran-2-carboxylate” could potentially be used in the development of new antibiotics.
Future Directions
Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . It is worthwhile to analyze the achievements in the preparation of benzofuran-3-carboxylate esters in order to facilitate further advances in the synthesis of this class of heterocycles, as well as to expand the possibilities for obtaining polycondensed benzofuran analogs .
properties
IUPAC Name |
ethyl 3-[(3-chlorobenzoyl)amino]-1-benzofuran-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO4/c1-2-23-18(22)16-15(13-8-3-4-9-14(13)24-16)20-17(21)11-6-5-7-12(19)10-11/h3-10H,2H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDWRMKVYWYLFQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(3-chlorobenzamido)benzofuran-2-carboxylate |
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